molecular formula C16H19NO2 B15188520 Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138112-79-5

Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No.: B15188520
CAS No.: 138112-79-5
M. Wt: 257.33 g/mol
InChI Key: AGFPIMUSQHDOJP-UHFFFAOYSA-N
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Description

Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and an ethyl chain linked to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the reaction of 7-methoxy-1-naphthaldehyde with ethylamine to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with a propanoic acid backbone.

    Naphthalene derivatives: Compounds with similar naphthalene ring structures but different substituents.

Uniqueness

Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its specific combination of a methoxy-substituted naphthalene ring and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

138112-79-5

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]propanamide

InChI

InChI=1S/C16H19NO2/c1-3-16(18)17-10-9-13-6-4-5-12-7-8-14(19-2)11-15(12)13/h4-8,11H,3,9-10H2,1-2H3,(H,17,18)

InChI Key

AGFPIMUSQHDOJP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

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